
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H19BrN4O2 and its molecular weight is 343.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate” are currently unknown This compound is a relatively new chemical entity and there is limited information available about its biological targets
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown . Understanding the pathways this compound affects would provide insights into its potential therapeutic applications and side effects.
Biological Activity
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS No. 374930-88-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and pharmacological properties.
- Molecular Formula : C13H19BrN4O2
- Molecular Weight : 343.22 g/mol
- Structure : The compound features a piperazine ring substituted with a bromopyrimidine moiety, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromopyrimidine derivatives with tert-butyl piperazine carboxylate under specific conditions, often utilizing solvents like THF (tetrahydrofuran) and reagents such as n-BuLi (n-butyllithium) for deprotonation steps. A typical reaction scheme is outlined below:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | This compound | Anhydrous THF, -78°C | 46% |
Antiparasitic Activity
Recent studies have highlighted the compound's activity against various protozoan parasites. For instance, it has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The following table summarizes findings from relevant studies:
Compound | Target | EC50 (μM) | Remarks |
---|---|---|---|
This compound | T. brucei | <0.03 | Highly potent |
Lapatinib-derived analogs | T. brucei | 0.43 | Less potent than the target compound |
The compound demonstrated significant antiparasitic activity, suggesting that the bromopyrimidine moiety enhances interaction with biological targets in the parasite.
The mechanism by which this compound exerts its biological effects may involve the formation of reactive metabolites that covalently bind to essential macromolecules in the parasite, disrupting their function and leading to cell death. This is similar to mechanisms observed in other nitro-containing compounds, which generate free radicals upon reduction.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution profiles. However, detailed studies on this specific compound regarding its metabolism and clearance rates are still limited.
Safety Profile
Material Safety Data Sheets (MSDS) indicate that while the compound has not been extensively characterized for toxicity, it should be handled with care due to potential hazardous properties associated with brominated compounds.
Case Studies and Research Findings
A notable study published in Medicinal Chemistry explored various analogs of piperazine derivatives, including this compound, focusing on improving solubility and potency against T. brucei. The study found that modifications to the piperazine ring could significantly alter biological activity and pharmacokinetic properties.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is usually conducted under controlled conditions using bases such as potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Key Chemical Properties
- Molecular Formula : C13H19BrN4O2
- Molecular Weight : 329.22 g/mol
- Boiling Point : Not specified
- Purity : ≥98%
Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, enhancing the compound's versatility.
- Oxidation and Reduction Reactions : The compound can be modified to yield derivatives with different properties.
- Hydrolysis : The ester group can be hydrolyzed to produce corresponding carboxylic acids.
Biology
Research indicates that this compound exhibits potential biological activity. Studies are ongoing to explore its interactions with various biological targets, which may include enzymes or receptors involved in disease pathways. The bromopyrimidine moiety is particularly noted for its ability to interact with nucleophilic sites in biological molecules, potentially modulating their activity.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential. Research focuses on its efficacy in treating diseases where modulation of specific biological pathways is beneficial. For instance, compounds derived from this structure have shown promise in targeting neurological disorders and certain cancers .
Case Studies
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBGXCNXOKVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620006 | |
Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374930-88-8 | |
Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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